Potassium 3-(4-thiomorpholino)prop-1-ene-2-yltrifluoroborate
Overview
Description
Potassium 3-(4-thiomorpholino)prop-1-ene-2-yltrifluoroborate is a versatile small molecule scaffold used in various research and industrial applications. This compound, with the chemical formula C₇H₁₂BF₃KNS and a molecular weight of 249.15 g/mol, is known for its unique structure that includes a thiomorpholine ring and a trifluoroborate group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 3-(4-thiomorpholino)prop-1-ene-2-yltrifluoroborate typically involves the reaction of 3-(4-thiomorpholino)prop-1-ene-2-ylboronic acid with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The reaction mixture is usually stirred at room temperature for several hours until the formation of the desired product is complete .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Potassium 3-(4-thiomorpholino)prop-1-ene-2-yltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the prop-1-ene moiety can be reduced to form the corresponding alkane.
Substitution: The trifluoroborate group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated alkanes.
Substitution: Various substituted alkenes or alkanes depending on the coupling partner.
Scientific Research Applications
Potassium 3-(4-thiomorpholino)prop-1-ene-2-yltrifluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Potassium 3-(4-thiomorpholino)prop-1-ene-2-yltrifluoroborate involves its ability to participate in various chemical reactions due to its unique functional groups. The thiomorpholine ring can undergo oxidation and reduction, while the trifluoroborate group can engage in cross-coupling reactions. These properties make it a valuable intermediate in the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Potassium 3-(4-morpholino)prop-1-ene-2-yltrifluoroborate: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
Potassium 3-(4-piperidino)prop-1-ene-2-yltrifluoroborate: Contains a piperidine ring instead of a thiomorpholine ring.
Uniqueness
Potassium 3-(4-thiomorpholino)prop-1-ene-2-yltrifluoroborate is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the sulfur atom in the thiomorpholine ring plays a crucial role .
Properties
IUPAC Name |
potassium;trifluoro(3-thiomorpholin-4-ylprop-1-en-2-yl)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BF3NS.K/c1-7(8(9,10)11)6-12-2-4-13-5-3-12;/h1-6H2;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTIDFMWPJVQDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(=C)CN1CCSCC1)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BF3KNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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